

Application Notes & Protocols: NMR Spectroscopy for the Structural Elucidation of Dimethylalkanes

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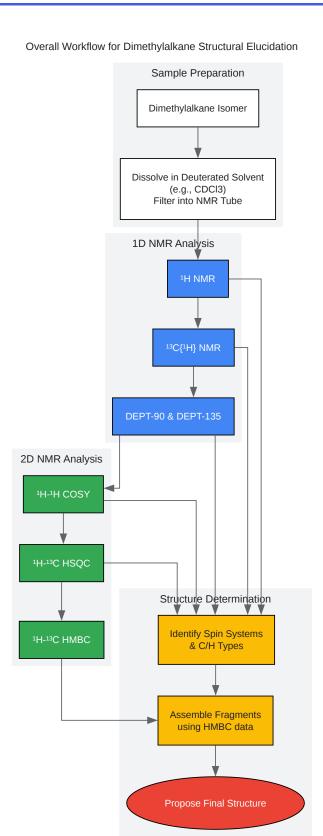


Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For hydrocarbons like dimethylalkanes, which are often constitutional isomers with identical mass spectra, NMR provides unparalleled detail regarding the carbon skeleton and proton environments. This allows for unambiguous differentiation and structural confirmation. This document outlines the key 1D and 2D NMR experiments and protocols used to elucidate the structures of dimethylalkanes.

The overall strategy involves a multi-step approach, starting with sample preparation, followed by 1D NMR analysis (¹H, ¹³C, and DEPT) to identify the types and numbers of different carbon and proton environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are employed to piece together the molecular fragments and establish the final connectivity.





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Caption: Workflow for NMR-based structural elucidation.



Experimental Protocols Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[3] Suspended solid particles can distort the magnetic field, leading to broad lines and poor resolution.[3]

Materials:

- Dimethylalkane sample (5-25 mg for ¹H, higher for ¹³C).[3]
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).
- 5 mm NMR tube of high precision.
- Pasteur pipette and glass wool or a syringe filter.
- · Vortex mixer.

Protocol:

- Weighing: Accurately weigh 5-25 mg of the dimethylalkane sample. For ¹³C NMR, which is significantly less sensitive than ¹H NMR, a more concentrated solution is preferable.[3][4]
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a small vial.[5] Deuterated solvents are necessary for the spectrometer's lock system.[3][5]
- Filtration: To remove any particulate matter, filter the solution directly into the NMR tube.[3][5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[3]
- Volume Adjustment: The final volume in the NMR tube should be between 0.5 and 0.6 mL, corresponding to a solution height of about 4-5 cm.[4][5]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.[5]
- Homogenization: Gently vortex the sample to ensure a homogeneous solution, which is important to avoid asymmetric line shapes.[4]



Note on Volatile Samples: For highly volatile compounds like low-molecular-weight alkanes, specialized sample preparation techniques may be required, such as using a micropreparative GC system to trap the analyte directly into the NMR tube or using sealed tubes to prevent evaporation.[6][7]

Data Acquisition and Analysis 1D NMR Spectroscopy: ¹H and ¹³C NMR

One-dimensional NMR provides fundamental information about the chemical environment and number of unique proton and carbon atoms in the molecule.

- ¹H NMR: Provides information on the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[8][9]
- ¹³C{¹H} NMR (Proton-Decoupled): Provides information on the number of different carbon environments.[10][11] In the standard proton-decoupled experiment, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.[9][11]

Typical Chemical Shift Ranges for Alkanes:

Group Type	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Primary (R-CH₃)	0.7 - 1.0	5 - 22
Secondary (R-CH ₂ -R)	1.2 - 1.5	20 - 30
Tertiary (R₃C-H)	1.4 - 1.7	30 - 50
Quaternary (R ₄ C)	N/A	35 - 40

Table 1: Approximate ¹H and ¹³C NMR chemical shift ranges for protons and carbons in alkane environments.[12][13]

DEPT (Distortionless Enhancement by Polarization Transfer)



DEPT is a crucial technique for determining the number of hydrogens attached to each carbon atom, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.[14][15][16] It is typically run in two modes: DEPT-90 and DEPT-135.

Protocol:

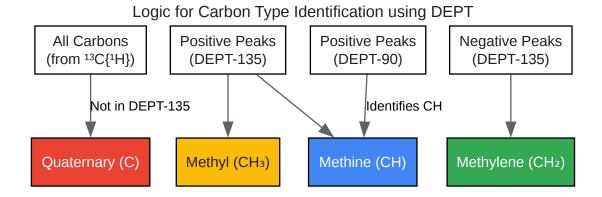
- Acquire a standard broadband proton-decoupled ¹³C spectrum to identify the chemical shifts
 of all carbons.[14][15]
- Run a DEPT-90 experiment, where only signals from CH (methine) carbons will appear as positive peaks.[14][17][18]
- Run a DEPT-135 experiment, where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative (inverted) peaks.[14][17][18]
- Quaternary carbons are absent from both DEPT-90 and DEPT-135 spectra and can be identified by comparing the DEPT spectra with the full ¹³C spectrum.[14][18]

Summary of DEPT Results:

Carbon Type	¹³ C{ ¹ H} Spectrum	DEPT-90	DEPT-135
C (Quaternary)	Positive	No Signal	No Signal
CH (Methine)	Positive	Positive	Positive
CH ₂ (Methylene)	Positive	No Signal	Negative
CH₃ (Methyl)	Positive	No Signal	Positive

Table 2: Expected signal phases in different ¹³C NMR experiments.





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Caption: Logical relationships in DEPT spectral analysis.

2D NMR Spectroscopy

Two-dimensional NMR experiments reveal correlations between nuclei, which is essential for assembling the molecular structure.[19][20]

¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling).[21] A COSY spectrum displays the ¹H spectrum on both axes. Crosspeaks (off-diagonal signals) indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[21][22] This is fundamental for identifying connected proton spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC (or the related HMQC) is a powerful experiment that correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[9][23] The spectrum has a ¹H axis and a ¹³C axis. Each peak in the 2D plot indicates a direct C-H bond, linking the proton and carbon chemical shifts.[9][24] This experiment is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)



HMBC provides the final key to the puzzle by revealing long-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH).[24][25] Like HSQC, it has 1H and 13C axes. A cross-peak indicates a correlation between a proton and a carbon atom separated by 2 or 3 bonds.[24][25] These correlations are used to connect the spin systems and fragments identified by COSY and DEPT, including connecting to quaternary carbons which have no attached protons.[24]

Caption: Visualization of key 2D NMR correlations.

Integrated Application: Elucidating the Structure of an Unknown Dimethylalkane

Scenario: An unknown dimethylalkane with the formula C7H16.

- 1D NMR Analysis:
 - The ¹H NMR spectrum shows multiple signals in the 0.7-1.7 ppm range. The integration values sum to 16 protons. The splitting patterns (e.g., doublets, triplets, multiplets) suggest the connectivity of neighboring protons.
 - The ¹³C NMR spectrum reveals the number of unique carbon atoms. If fewer than 7 signals appear, molecular symmetry is present.[10]
 - DEPT-90 and DEPT-135 spectra are used to count the number of CH, CH₂, and CH₃
 groups, which is a critical step in differentiating isomers.
- 2D NMR Analysis:
 - COSY: Cross-peaks connect protons on adjacent carbons. For example, a cross-peak between a signal at ~0.8 ppm (a triplet from a -CH₃ group) and a signal at ~1.2 ppm (a sextet from a -CH₂- group) would suggest a -CH₂-CH₃ fragment. These fragments (spin systems) are built up across the molecule.
 - HSQC: Each proton signal is correlated to its directly attached carbon, allowing for the definitive assignment of carbon chemical shifts based on the proton assignments.



HMBC: This is the final step to connect all the pieces. Long-range correlations are
identified. For instance, the protons of a methyl group (¹H signal) will show correlations to
the carbon of an adjacent methylene group (²J) and the carbon after that (³J). Crucially,
HMBC correlations to quaternary carbons from nearby protons confirm their position in the
carbon skeleton.

By systematically integrating the data from all these experiments, the precise constitution of the dimethylalkane isomer can be determined.

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